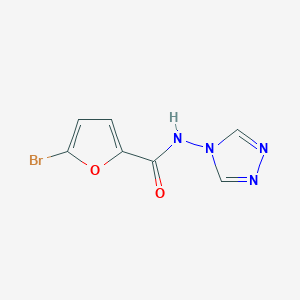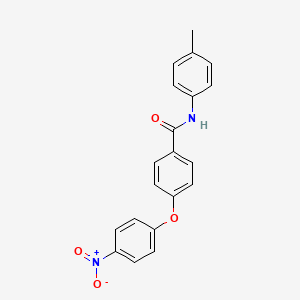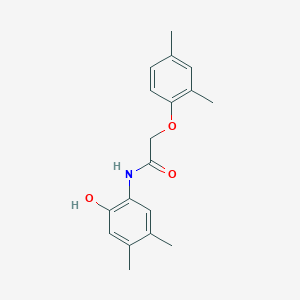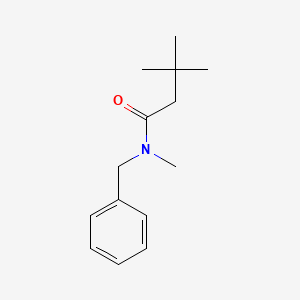![molecular formula C18H23NO5 B5713742 dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate, also known as CPI-613, is a novel anticancer agent that has been developed for the treatment of various types of cancer. CPI-613 is a lipoate analogue that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Wirkmechanismus
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate targets the TCA cycle, which is responsible for the generation of ATP in cancer cells. By inhibiting the TCA cycle, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate disrupts the energy metabolism of cancer cells, leading to their death. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate also induces oxidative stress and inhibits the activity of key enzymes involved in cancer cell survival, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects
dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been shown to modulate the expression of various genes involved in cancer cell survival and proliferation, including Bcl-2, Bax, and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is a potent anticancer agent that has shown promising results in preclinical and clinical studies. It has a unique mechanism of action that targets the TCA cycle, which is essential for the survival of cancer cells. However, dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has some limitations for lab experiments, such as its low solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the development of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate as an anticancer agent. One direction is the optimization of its formulation to improve its solubility and stability. Another direction is the identification of biomarkers that can predict the response of cancer cells to dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate. Additionally, the combination of dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate with other chemotherapeutic agents or immunotherapies could enhance its efficacy and broaden its clinical applications.
Synthesemethoden
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate is synthesized through a multi-step process that involves the condensation of 5-aminoisophthalic acid with cyclopentanone, followed by the addition of dimethyl malonate and subsequent cyclization. The final product is obtained after purification through column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has been extensively studied for its anticancer activity in various preclinical and clinical studies. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including pancreatic, lung, breast, and ovarian cancers. dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and carboplatin.
Eigenschaften
IUPAC Name |
dimethyl 5-(3-cyclopentylpropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-23-17(21)13-9-14(18(22)24-2)11-15(10-13)19-16(20)8-7-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJSYSIBEHMKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCC2CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(3-cyclopentylpropanoyl)amino]benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)








![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)